p-Diazobenzoyl-biocytin (chloride)
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Overview
Description
p-Diazobenzoyl-biocytin (chloride) is a biotin derivative that is widely used in biochemical research. It is particularly known for its ability to label tyrosine and histidine residues in peptides and proteins . This compound is valuable in various scientific applications due to its biotinylating properties, which facilitate the study of protein interactions and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Diazobenzoyl-biocytin (chloride) involves the reaction of biocytin with p-diazobenzoyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the diazo group . The process requires careful handling of reagents to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The key difference lies in the scale and optimization of reaction conditions to maximize efficiency and yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .
Major Products Formed
The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .
Scientific Research Applications
p-Diazobenzoyl-biocytin (chloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Diazobenzoyl-biocytin (chloride) involves the formation of a covalent bond between the diazo group and the nucleophilic sites on tyrosine and histidine residues. This biotinylation process allows for the subsequent detection and analysis of the labeled proteins or nucleic acids using streptavidin-based assays . The molecular targets include tyrosine and histidine residues in peptides and proteins, and the pathways involved are primarily related to protein labeling and detection .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) biotin: Another biotinylating reagent that targets primary amines in proteins and peptides.
Sulfo-NHS-LC-biotin: A water-soluble biotinylating reagent that also targets primary amines.
Biotin hydrazide: Used for labeling aldehyde and ketone groups in biomolecules.
Uniqueness
p-Diazobenzoyl-biocytin (chloride) is unique in its ability to specifically target tyrosine and histidine residues, which are less commonly targeted by other biotinylating reagents. This specificity makes it particularly valuable for studying proteins with these residues and for applications where selective labeling is required .
Properties
Molecular Formula |
C23H31ClN6O5S |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1 |
InChI Key |
FNYYDRRCUPHASE-CMPKFCAVSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
Origin of Product |
United States |
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